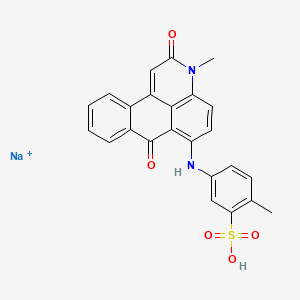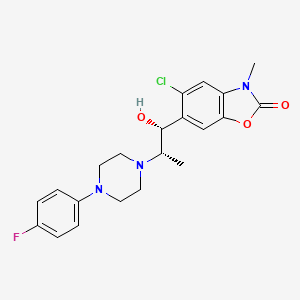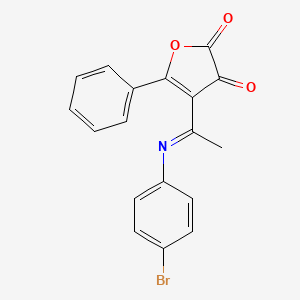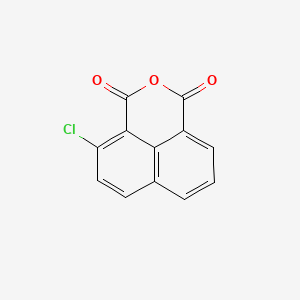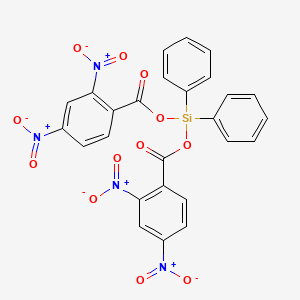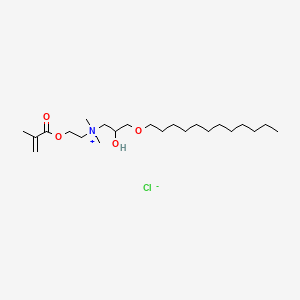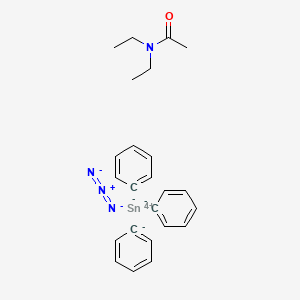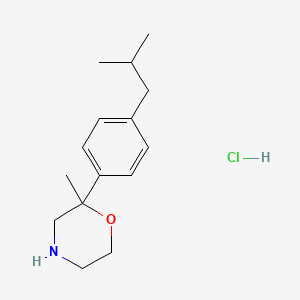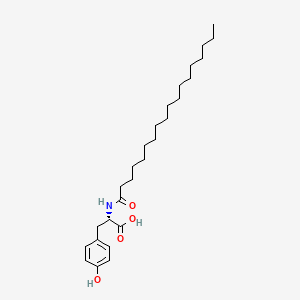
N-Stearoyltyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Stearoyltyrosine is a synthesized compound that belongs to the class of N-acylamides. It is an amide derivative of stearic acid and tyrosine. This compound has garnered attention due to its potential neuroprotective properties and its role in various biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: N-Stearoyltyrosine can be synthesized through a substitution reaction where stearic acid is reacted with tyrosine in the presence of a coupling agent. The reaction typically involves the activation of the carboxyl group of stearic acid, followed by its reaction with the amino group of tyrosine to form the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the quality of the product .
化学反应分析
Types of Reactions: N-Stearoyltyrosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
科学研究应用
Chemistry: It serves as a model compound for studying amide bond formation and reactivity.
作用机制
N-Stearoyltyrosine exerts its effects through several mechanisms:
Neuroprotection: It protects neurons by reducing oxidative stress and preventing apoptosis.
Pathways Involved: this compound modulates the activity of cannabinoid receptors, particularly CB2, which plays a role in its neuroprotective effects.
相似化合物的比较
N-Linoleyltyrosine: Another N-acylamide with neuroprotective properties, but it differs in its fatty acid component (linoleic acid instead of stearic acid).
N-Acetyltyrosine: Used as a nutritional supplement, it differs in its acyl group (acetyl instead of stearoyl).
Uniqueness: N-Stearoyltyrosine is unique due to its specific combination of stearic acid and tyrosine, which imparts distinct neuroprotective properties and mechanisms of action. Its ability to modulate oxidative stress and apoptosis pathways sets it apart from other similar compounds .
属性
CAS 编号 |
57993-25-6 |
|---|---|
分子式 |
C27H45NO4 |
分子量 |
447.6 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoic acid |
InChI |
InChI=1S/C27H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h18-21,25,29H,2-17,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1 |
InChI 键 |
YKWCFTGLODSOSB-VWLOTQADSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


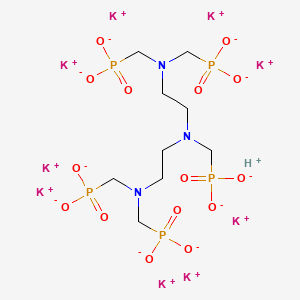
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)


